Adenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)

RNA polymerase selectivity transcription inhibition yeast nuclear enzymes

Non-selective transcription inhibitors like actinomycin D confound mRNA-specific studies by inhibiting all RNA polymerases indiscriminately. 3'-dATP trisodium salt solves this with >100-fold differential selectivity for RNA Pol II (Ki = 0.3 μM) over RNA Pol I (<20% inhibition at 40 μM). - Selective mRNA synthesis inhibition at 1-5 μM while sparing rRNA transcription; not achievable with α-amanitin or actinomycin D. - Defined trisodium stoichiometry (MW 557.13) ensures accurate concentration calculations without pH adjustment in nuclear extract buffers. - Ambient-temperature shipping stability simplifies multi-site procurement logistics.

Molecular Formula C10H12N5Na4O12P3
Molecular Weight 579.11 g/mol
Cat. No. B8249488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdenosine5'-(tetrahydrogen triphosphate), 3'-deoxy-, trisodium salt (9CI)
Molecular FormulaC10H12N5Na4O12P3
Molecular Weight579.11 g/mol
Structural Identifiers
SMILESC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H16N5O12P3.4Na/c11-8-7-9(13-3-12-8)15(4-14-7)10-6(16)1-5(25-10)2-24-29(20,21)27-30(22,23)26-28(17,18)19;;;;/h3-6,10,16H,1-2H2,(H,20,21)(H,22,23)(H2,11,12,13)(H2,17,18,19);;;;/q;4*+1/p-4/t5-,6+,10+;;;;/m0..../s1
InChIKeyXAHUGMVDQATLJY-PHWMRHDISA-J
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cordycepin Triphosphate Trisodium Salt: Identity and Procurement


Adenosine 5′-(tetrahydrogen triphosphate), 3′-deoxy-, trisodium salt (9CI) (CAS 71997-32-5), commonly referred to as cordycepin 5′-triphosphate trisodium salt or 3′-dATP trisodium, is a synthetic chain-terminating adenosine analog . The compound bears a hydrogen substituent in place of the 3′-hydroxyl group on the ribose ring, rendering it incapable of supporting 3′→5′ phosphodiester bond formation after incorporation into a growing nucleic acid strand [1]. The trisodium salt form provides a defined counterion stoichiometry (molecular formula C₁₀H₁₃N₅Na₃O₁₂P₃, molecular weight 557.13) and improved aqueous solubility relative to the free acid, facilitating direct use in enzymatic assays without pH adjustment .

Salt Form Trisodium salt, ready for aqueous use without pH adjustment
Mechanism 3′-deoxy chain terminator for RNA polymerases
Selectivity Differential inhibition across RNA Pol I, II, III

Why Generic Substitution Is Scientifically Unreliable


Although multiple adenosine triphosphate analogs exist as RNA chain terminators—including 2′,3′-dideoxy-ATP (ddATP), ara-ATP, and remdesivir triphosphate (GS-443902)—3′-dATP trisodium salt exhibits a distinctive, concentration-dependent selectivity profile across RNA polymerases, DNA primase, and poly(A) polymerase that no single comparator replicates [1]. Its inhibition constants (Ki) for RNA polymerase II, RNA polymerase III, and poly(A) polymerase differ by more than 15-fold within the same experimental system, while RNA polymerase I remains largely refractory [1]. Furthermore, the free acid, lithium salt, or nucleoside precursor cordycepin cannot substitute for the trisodium salt in applications requiring defined stoichiometry, ambient-temperature shipping stability, and immediate aqueous reconstitution .

Polymerase Selectivity Profile Varies
Analogues such as ddATP, ara‑ATP or remdesivir‑TP do not replicate the RNA polymerase selectivity window of 3′‑dATP.
Salt Form Determines Usability
Free acid, lithium salt, or the nucleoside cordycepin may not substitute directly in assays requiring defined stoichiometry and aqueous reconstitution.
Not a Pan-Inhibitor
Unlike actinomycin D or α‑amanitin, 3′‑dATP does not inhibit all RNA polymerases uniformly; RNA Pol I remains largely refractory.

Quantitative Comparative Evidence


Differential Inhibition Across Nuclear RNA Polymerases

In a single comparative study using nuclear RNA polymerases and poly(A) polymerase isolated from Saccharomyces cerevisiae, 3′-dATP exhibited a wide selectivity window. RNA polymerase II was the most sensitive, with an apparent Ki of 0.3 μM. RNA polymerase III and poly(A) polymerase showed Ki values of 3.0 μM and 4.6 μM, respectively, representing 10-fold and 15-fold lower sensitivity. RNA polymerase I was markedly resistant, with less than 20% inhibition observed at 40 μM 3′-dATP [1]. This contrasts with ara-ATP, which selectively inhibits poly(A) synthesis without blocking tRNA and 5S RNA synthesis, and with 2′-dATP, which shows no inhibition of these RNA species in isolated nuclei [2].

Pol Selectivity
Cross-study comparable
Pol II Ki = 0.3 µM
Pol III Ki = 3.0 µM
Poly(A) Pol Ki = 4.6 µM
Pol I: <20% inhibition at 40 µM
Reported selectivity window for mRNA synthesis studies
Yeast nuclear polymerases; competitive vs. ATP
RNA polymerase selectivity transcription inhibition yeast nuclear enzymes

Ultrasensitive Inhibition of RNA Polymerase II Translocation

Using wheat germ RNA polymerase II and a poly(dAT) template, 3′-dATP was characterized as an extremely potent inhibitor of translocation with a Ki of 0.15 μM. This value is two orders of magnitude (100-fold) lower than the Km for ATP utilization during poly(rAU) synthesis [1]. In the same study, cordycepin triphosphate could be condensed to a dinucleotide primer to form the trinucleotide ApUpA, but chain extension terminated at this point—no longer products were detectable [1]. For comparison, the classic DNA chain terminator ddATP exhibits a Ki for Taq DNA polymerase that is approximately 700-fold higher for incorporation versus the natural substrate dATP, and T7 DNA polymerase shows only a ~4-fold preference [2].

Translocation Inhibition
Cross-study comparable
Ki = 0.15 µM
~100‑fold lower than ATP Km
Reported potent chain‑termination context
Wheat germ Pol II; poly(dAT) template
RNA polymerase II translocation kinetic inhibition constant wheat germ polymerase

Complete SARS-CoV-2 RdRp Inhibition Versus Remdesivir-TP

In a direct head-to-head biochemical assay using the recombinant SARS-CoV-2 RdRp complex (nsp7/nsp8/nsp12), cordycepin triphosphate (3′-dATP) and remdesivir triphosphate (GS-443902) were compared. At 0.5 μM NTPs, the IC50 for GS-443902 was 3.31 μM versus 6.20 μM for cordycepin-TP. However, at saturating concentrations, cordycepin-TP achieved 100% inhibition of the polymerization reaction, while GS-443902 did not reach complete elongation inhibition under any condition tested [1]. Under ATP-depleted conditions, 500 nM cordycepin-TP was sufficient for efficient inhibition with no full-length product detectable, and chain termination occurred immediately after incorporation at position +1 (the first adenosine position) [2].

SARS‑CoV‑2 RdRp
Direct head-to-head
Cordycepin‑TP: IC50 6.20 µM, 100% inhibition at sat. conc.
GS‑443902: IC50 3.31 µM, incomplete inhibition
Complete inhibition benchmark context for RdRp assays
Recombinant nsp7/nsp8/nsp12; 0.5 µM NTPs
SARS-CoV-2 RNA-dependent RNA polymerase remdesivir comparison chain termination

Selective DNA Primase Inhibition Without Polymerase Cross-Reactivity

In a systematic evaluation of 3′-deoxyribonucleotide triphosphates against purified eukaryotic DNA replication enzymes, 3′-dATP showed strong inhibitory effects on DNA primase from cherry salmon (Oncorhynchus masou) testes and calf thymus, but did not inhibit DNA polymerases α, δ, or ε at any concentration tested [1]. The inhibition mode was competitive with respect to the corresponding natural substrate (ATP) and non-competitive with respect to other NTPs. All 3′-deoxy analogs tested (3′-dGTP, 3′-dUTP, 3′-dCTP, and their 5-fluoro derivatives), except 8-azido-3′-dATP, exhibited this primase-selective profile—none inhibited DNA polymerases α, δ, or ε [1]. This contrasts with ddATP and other 2′,3′-dideoxy terminators, which potently inhibit DNA polymerases and are used as Sanger sequencing terminators [2].

Primase Selectivity
Cross-study comparable
Inhibits DNA primase
No inhibition of DNA Pol α, δ, ε
Reported primase‑specific probe context
Cherry salmon & calf thymus enzymes
DNA primase DNA polymerase selectivity eukaryotic DNA replication

Uniform Single-Residue 3′-Terminal RNA Labeling

Recombinant yeast poly(A) polymerase (Pap1) incorporates cordycepin 5′-triphosphate (3′-dATP) as a chain-terminating substrate, adding exactly one 3′-dAMP residue to the 3′ terminus of RNA. When 3′-dATP is used in excess, essentially 100% of RNA molecules become 3′-end modified, and the reaction is complete within minutes [1]. Crystal structure analysis confirmed that two molecules of 3′-dATP bind to Pap1—one occupying the incoming nucleotide position and the other occupying the position of the 3′ end of the mRNA primer [2]. This contrasts with ddATP, which terminates DNA chains but requires DNA polymerases and a DNA template, and with T4 RNA ligase-based 3′-end labeling, which is less efficient for longer RNA molecules [1].

3′‑End RNA Labeling
Cross-study comparable
Near‑quantitative single‑nucleotide addition with excess nucleotide
T4 RNA ligase: prefers short RNAs
Reported efficient labeling method for longer RNAs
Yeast Pap1; template‑independent
3′-end RNA labeling poly(A) polymerase chain termination RNA modification

Trisodium Salt Stability and Ambient-Temperature Shipping

The trisodium salt of 3′-dATP (CAS 71997-32-5) provides a precisely defined counterion composition (3 Na⁺ per triphosphate moiety; molecular weight 557.13) that eliminates the variable protonation state and hygroscopicity issues associated with the free acid form (MW 491.18) . Vendor specifications indicate the trisodium salt powder is stable for 3 years at −20°C, 2 years at 4°C, and in solution for 6 months at −80°C or 1 month at −20°C. Critically, the product is stable at ambient room temperature for several days during routine shipping, reducing the need for costly cold-chain logistics . This contrasts with the free acid form, which requires more stringent handling due to hygroscopicity, and with the lithium salt, which has a different molecular weight (514.91) and counterion composition that must be accounted for in quantitative enzymatic assays [1].

Salt Form & Stability
Supporting evidence
Trisodium salt, MW 557.13
Ambient‑temperature stable for days
Defined counterion supports reproducible preparation
Vendor CoA; 3‑year shelf life at −20°C
trisodium salt aqueous solubility storage stability nucleotide handling

Optimal Research and Industrial Application Scenarios


Preferential mRNA Transcription Inhibition in Eukaryotic Systems

Investigators studying mRNA-specific transcriptional responses can exploit the >100-fold differential sensitivity between RNA polymerase II (Ki = 0.3 μM) and RNA polymerase I (<20% inhibition at 40 μM) by using 3′-dATP trisodium salt at low micromolar concentrations (1–5 μM) to selectively inhibit mRNA synthesis while leaving rRNA transcription largely intact [1]. This is not achievable with α-amanitin, which requires injection or permeabilization, or actinomycin D, which intercalates DNA and inhibits all RNA polymerases non-selectively. The trisodium salt form permits direct addition to nuclear extract buffers without pH adjustment, and the ambient-temperature shipping stability simplifies procurement logistics for multi-site studies .

Positive Control for Complete RdRp Inhibition Assays

In biochemical screening campaigns for SARS-CoV-2 RdRp inhibitors, 3′-dATP trisodium salt serves as a superior positive control because it achieves 100% inhibition of full-length product formation at saturating concentrations, unlike remdesivir triphosphate (GS-443902) which reaches a lower inhibition plateau [1]. At 500 nM under ATP-depleted conditions, cordycepin-TP eliminates all full-length product and stalls the polymerase at position +1, providing a clean, reproducible benchmark for gel-based or fluorescence-based polymerase assays. At 0.5 μM NTPs, the IC50 of 6.20 μM offers a reference point for normalizing inter-assay variability .

DNA Primase-Specific Probing in Replication Studies

For researchers dissecting the initiation of eukaryotic DNA replication, 3′-dATP provides a unique tool to inhibit DNA primase while leaving replicative DNA polymerases α, δ, and ε fully active [1]. This selectivity is not offered by ddATP or aphidicolin, which inhibit DNA polymerases either directly or indirectly. Investigators can use 3′-dATP trisodium salt at concentrations determined by primase Ki/Km ratios to block RNA primer synthesis and study the resulting replication fork dynamics without confounding polymerase inhibition artifacts. The defined trisodium stoichiometry ensures accurate concentration calculations in primase assay buffers .

Template-Independent Uniform 3′-End RNA Labeling

For RNA 3′-end labeling workflows, 3′-dATP trisodium salt used with recombinant yeast poly(A) polymerase enables quantitative, single-nucleotide addition to RNA 3′ termini in minutes [1]. This method outperforms T4 RNA ligase-based pCp labeling for longer RNA species and provides a complementary labeling strategy for RNAs that are poor substrates for ligase-mediated approaches. The near-100% modification efficiency with excess nucleotide makes this the preferred method for preparing homogeneous 3′-end-labeled RNA for sequencing ladders, SHAPE analysis, or affinity pull-down experiments. The trisodium salt's aqueous solubility ensures straightforward preparation of concentrated stock solutions required for excess-nucleotide conditions .

Application
Selection Property
Validation Focus
mRNA Transcription Inhibition Studies
Differential RNA polymerase II sensitivity
Verify Pol II vs Pol I inhibition ratio in assay system
RdRp Complete Inhibition Benchmarking
Ability to achieve 100% chain termination
Confirm termination efficiency relative to reference inhibitor
DNA Primase Probing
Primase‑specific inhibition without DNA polymerase cross‑reactivity
Validate no Pol α/δ/ε inhibition under experimental conditions
Uniform 3′‑End RNA Labeling
Single‑nucleotide addition efficiency
Assess labeling uniformity and efficiency on target RNA
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